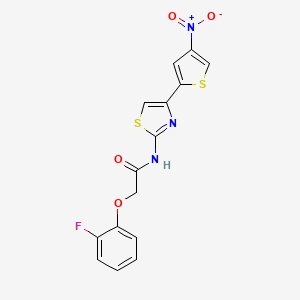

2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a fluorophenoxy group, a nitrothiophenyl group, and a thiazolylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.

Coupling with Fluorophenol: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 2-fluorophenol reacts with an appropriate leaving group on the acetamide precursor.

Final Coupling: The final step involves coupling the nitrothiophenyl-thiazole intermediate with the fluorophenoxyacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, scaling up the use of reagents, and employing purification techniques like crystallization or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron in acidic conditions.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon catalyst.

Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Reduction of Nitro Group: 2-(2-fluorophenoxy)-N-(4-(4-aminothiophen-2-yl)thiazol-2-yl)acetamide.

Substitution of Fluorine: Various substituted phenoxy derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent . Its structural components suggest possible activities against various diseases, including cancer and bacterial infections.

Anticancer Activity :

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives of nitrothiophene compounds can inhibit tumor growth by targeting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Antibacterial Properties :

The nitrothiophene moiety is associated with antibacterial activity. Studies have demonstrated that analogs of this compound can effectively combat resistant bacterial strains by disrupting their efflux mechanisms . The incorporation of the fluorine atom may enhance the binding affinity to bacterial targets, thereby improving efficacy.

Structure-Activity Relationship Studies

Investigating the structure-activity relationships (SAR) of this compound can provide insights into optimizing its biological activity. By modifying functional groups or substituents, researchers can assess how these changes affect potency and selectivity against specific biological targets .

| Modification Type | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Variation of halogen substituents | Altered binding affinity to target proteins |

| Change in thiazole ring structure | Modified pharmacokinetic properties |

Molecular Docking Studies

Computational studies using molecular docking simulations have been employed to predict the interaction patterns of this compound with various biological targets. These studies help in understanding the binding affinities and can guide the design of more potent derivatives .

Case Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry explored the anticancer properties of thiazole derivatives similar to 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide. The results indicated that these compounds exhibited significant cytotoxicity against multiple human cancer cell lines, suggesting their potential as lead compounds for further development .

Case Study 2: Antibacterial Efficacy

Research highlighted in Nature Scientific Reports focused on the antibacterial efficacy of nitrothiophene derivatives. The findings demonstrated that modifications to the thiazole ring could enhance antibacterial activity against resistant strains, emphasizing the importance of structural optimization in drug development .

Mecanismo De Acción

The mechanism of action of 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the thiazole ring might interact with protein active sites.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-fluorophenoxy)-N-(4-(4-aminothiophen-2-yl)thiazol-2-yl)acetamide: A reduced form with an amino group instead of a nitro group.

2-(2-chlorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide: A similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs. The nitro group also adds to its reactivity, making it a versatile intermediate for further chemical modifications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

- Fluorophenoxy group : Enhances lipophilicity and may influence biological activity.

- Thiazole moiety : Known for its diverse biological activities.

- Acetamide functional group : Often associated with pharmacological properties.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity . A study demonstrated that compounds with similar structures showed efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has been investigated for its anticancer properties . Thiazole derivatives are known to interact with cellular pathways involved in cancer proliferation and survival. Preliminary studies indicate that this compound may inhibit the growth of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this compound involves:

- Enzyme inhibition : The thiazole ring may interact with enzyme active sites, modulating their activity.

- Redox reactions : The nitro group can participate in redox processes, potentially leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of thiazole derivatives reported that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain bacterial strains .

- Cytotoxic Activity : In vitro assays on cancer cell lines revealed that this compound significantly reduced cell viability at concentrations ranging from 5 to 50 µM, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .

Data Table: Biological Activity Overview

| Biological Activity | Assessed Property | Result |

|---|---|---|

| Antimicrobial | MIC (µg/mL) | ≤10 |

| Anticancer | IC50 (µM) | 5 - 50 |

| Enzyme Inhibition | Target | Various |

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O4S2/c16-10-3-1-2-4-12(10)23-6-14(20)18-15-17-11(8-25-15)13-5-9(7-24-13)19(21)22/h1-5,7-8H,6H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOBZOSQVJMIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.